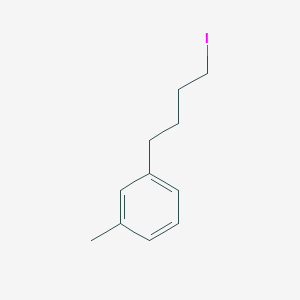

1-(4-Iodobutyl)-3-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

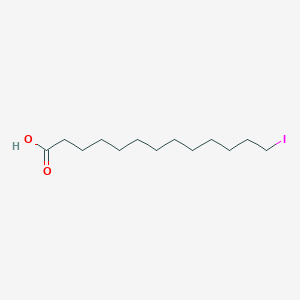

1-(4-Iodobutyl)-3-méthylbenzène est un composé organique qui appartient à la classe des hydrocarbures aromatiques. Il se compose d'un cycle benzénique substitué par un groupe méthyle et un groupe 4-iodobutyle.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le 1-(4-iodobutyl)-3-méthylbenzène peut être synthétisé par plusieurs méthodes. Une approche courante implique l'alkylation du 3-méthylbenzène (toluène) avec du bromure de 4-iodobutyle en présence d'une base forte comme le carbonate de potassium. La réaction se produit généralement sous reflux dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).

Méthodes de production industrielle : La production industrielle de 1-(4-iodobutyl)-3-méthylbenzène peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-(4-iodobutyl)-3-méthylbenzène subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

Réactions d'oxydation : Le groupe méthyle peut être oxydé en acide carboxylique ou en aldéhyde à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réactions de réduction : Le composé peut être réduit en 1-(4-butyl)-3-méthylbenzène à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Substitution nucléophile : Azoture de sodium, thiolate de sodium ou alcoolate de sodium dans des solvants aprotiques polaires.

Oxydation : Permanganate de potassium en conditions aqueuses ou acides.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Principaux produits formés :

Substitution : 1-(4-azidobutyl)-3-méthylbenzène, 1-(4-thiobutyl)-3-méthylbenzène.

Oxydation : Acide 1-(4-iodobutyl)-3-méthylbenzoïque.

Réduction : 1-(4-butyl)-3-méthylbenzène.

Applications De Recherche Scientifique

Le 1-(4-iodobutyl)-3-méthylbenzène a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de précurseur à la préparation de divers dérivés benzéniques substitués.

Biologie : Employé dans l'étude des systèmes biologiques où les composés iodés sont utilisés comme radiomarqueurs pour l'imagerie et le suivi des expériences.

Médecine : Utilisation potentielle dans le développement de radiopharmaceutiques pour l'imagerie diagnostique.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité, y compris les polymères et les résines.

Mécanisme d'action

Le mécanisme d'action du 1-(4-iodobutyl)-3-méthylbenzène dépend des réactions chimiques spécifiques qu'il subit. Dans les réactions de substitution nucléophile, l'atome d'iode est déplacé par un nucléophile par le biais d'un mécanisme S_N2. Dans les réactions d'oxydation, le groupe méthyle est converti en acide carboxylique ou en aldéhyde via la formation intermédiaire d'un alcool. Les cibles moléculaires et les voies impliquées sont spécifiques au type de réaction et aux réactifs utilisés.

Composés similaires :

1-(4-bromobutyl)-3-méthylbenzène : Structure similaire, mais avec un atome de brome au lieu de l'iode. Il subit des réactions de substitution similaires, mais avec une réactivité différente.

1-(4-chlorobutyl)-3-méthylbenzène : Contient un atome de chlore, ce qui conduit à une réactivité et des conditions réactionnelles différentes.

1-(4-butyl)-3-méthylbenzène : Ne possède pas l'atome d'halogène, ce qui entraîne des propriétés chimiques et une réactivité différentes.

Unicité : Le 1-(4-iodobutyl)-3-méthylbenzène est unique en raison de la présence de l'atome d'iode, qui confère une réactivité particulière et permet des types spécifiques de transformations chimiques. La taille plus grande de l'atome d'iode et sa polarisabilité plus élevée par rapport au brome et au chlore en font un intermédiaire précieux dans la synthèse organique.

Mécanisme D'action

The mechanism of action of 1-(4-Iodobutyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde via intermediate formation of an alcohol. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparaison Avec Des Composés Similaires

1-(4-Bromobutyl)-3-methylbenzene: Similar structure but with a bromine atom instead of iodine. It undergoes similar substitution reactions but with different reactivity.

1-(4-Chlorobutyl)-3-methylbenzene: Contains a chlorine atom, leading to different reactivity and reaction conditions.

1-(4-Butyl)-3-methylbenzene: Lacks the halogen atom, resulting in different chemical properties and reactivity.

Uniqueness: 1-(4-Iodobutyl)-3-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific types of chemical transformations. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it a valuable intermediate in organic synthesis.

Propriétés

Formule moléculaire |

C11H15I |

|---|---|

Poids moléculaire |

274.14 g/mol |

Nom IUPAC |

1-(4-iodobutyl)-3-methylbenzene |

InChI |

InChI=1S/C11H15I/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9H,2-3,6,8H2,1H3 |

Clé InChI |

KQCAELYBBCOPBE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)CCCCI |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)

![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)

![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)

![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)